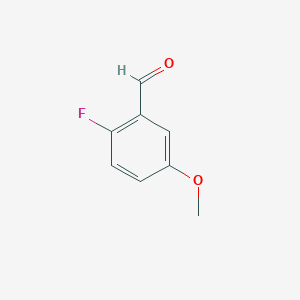

2-Fluoro-5-methoxybenzaldehyde

Overview

Description

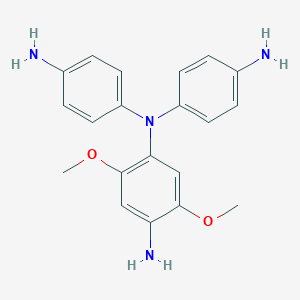

2-Fluoro-5-methoxybenzaldehyde can be prepared starting from 2-amino-5-methoxytoluene.

Scientific Research Applications

Synthesis Improvements : A simplified synthetic method of a similar compound, 3-fluoro-4-methoxybenzaldehyde, has been developed, offering reduced costs and environmental impact, and less reliance on concentrated acids in industrial production (Wang Bao-jie, 2006).

Fragrance and Medicinal Properties : Methoxybenzaldehydes, a group that includes compounds like 2-Fluoro-5-methoxybenzaldehyde, are known for their refreshing fragrances and medicinal properties. They have potential applications in food, cosmetics, and pharmaceutical industries (A. Kundu & A. Mitra, 2016).

Bioimaging Applications : Certain derivatives of fluoro-methoxybenzaldehydes show promise in bioimaging. For instance, specific compounds in this category have been identified as effective for copper ion detection, an important aspect in various biological and environmental applications (Wei Gao et al., 2014).

Agricultural and Pharmaceutical Intermediates : The compound has been used in the synthesis of various intermediates for herbicides and pharmaceuticals, demonstrating its versatility in chemical synthesis (Zhou Yu, 2002).

Biological Properties Alteration : Fluorine substituents in molecules similar to this compound can significantly alter their biological properties, as evidenced in studies on norepinephrine analogs (K. Kirk et al., 1979).

Cryogenic Studies : Cryogenic conditions can lead to structural transformations in similar fluoro-methoxybenzaldehydes, affecting their crystallization and potentially influencing their applications in various chemical processes (G. O. Ildız et al., 2018).

Fungal Biosynthesis : A white rot fungus, Bjerkandera adusta, has been shown to produce chlorinated methoxybenzaldehydes, including derivatives similar to this compound, indicating potential for biotechnological applications in synthesizing halogenated aromatic compounds (H. C. Beck et al., 1997; 2000).

Anticancer Research : Fluorinated analogues of certain compounds, analogous to this compound, have shown promising anticancer properties in research, underscoring the potential of fluorinated derivatives in medicinal chemistry (N. Lawrence et al., 2003).

Safety and Hazards

2-Fluoro-5-methoxybenzaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

2-Fluoro-5-methoxybenzaldehyde is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . .

Mode of Action

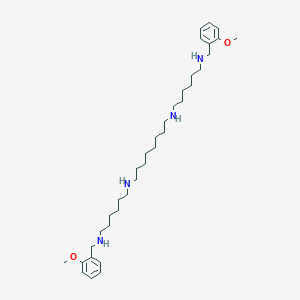

It is known to be used in the synthesis of various compounds, including 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin, aryl(2-fluoro-5-methoxyphenyl)methanones, 5′-methoxy-4-nitro-2,2′,5-trifluorobenzophenone, and 2-(2-fluoro-5-methoxybenzylidene)-1-(5-bromo-2-morpholinopyrimidin-4-yl) hydrazine .

Biochemical Pathways

It is suggested that the compound may be involved in the synthesis of various other compounds, indicating its role in multiple biochemical pathways .

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

Its role as an intermediate in the synthesis of various compounds suggests it may have diverse effects depending on the specific biochemical context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is air-sensitive and should be stored away from air in a cool, dry, and well-ventilated place . Oxidizing agents should be avoided as they may react with the compound .

Biochemical Analysis

Biochemical Properties

It is known that it can be used in the synthesis of various compounds, including 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin and aryl(2-fluoro-5-methoxyphenyl)methanones

Cellular Effects

It is known that benzaldehydes, a group of compounds to which 2-Fluoro-5-methoxybenzaldehyde belongs, can disrupt cellular antioxidation systems

Molecular Mechanism

It is known that it can participate in the synthesis of various compounds

Temporal Effects in Laboratory Settings

It is known to be air sensitive and should be stored away from air in a cool, dry, and well-ventilated place .

Properties

IUPAC Name |

2-fluoro-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIQXHIAEMGZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370545 | |

| Record name | 2-Fluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105728-90-3 | |

| Record name | 2-Fluoro-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105728-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

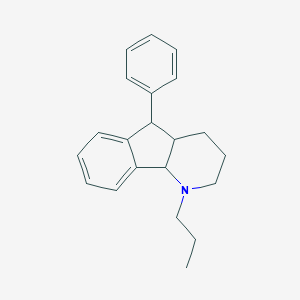

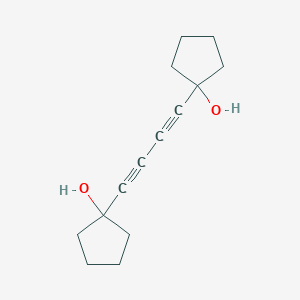

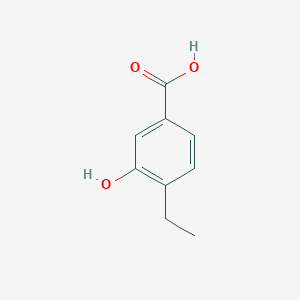

Feasible Synthetic Routes

Q1: What is the significance of 2-Fluoro-5-methoxybenzaldehyde in organic synthesis?

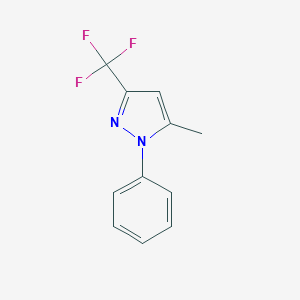

A1: this compound serves as a valuable building block in organic synthesis, particularly in preparing heterocyclic compounds with potential biological activity. For instance, it acts as a key starting material in the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole []. This compound is a significant intermediate in the production of herbicides, highlighting the practical applications of this compound in agricultural chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)